molecular formula C17H14N2O B12527437 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine

2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine

Cat. No.: B12527437
M. Wt: 262.30 g/mol
InChI Key: KIUBGGKSFGZXKW-UHFFFAOYSA-N
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Description

2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring fused to a biphenyl scaffold substituted with a methoxy (-OCH₃) group at the 4'-position of the biphenyl moiety. This structure combines the electron-donating methoxy group with the planar biphenyl-pyrimidine system, making it valuable in medicinal chemistry and materials science.

Key structural attributes:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
  • Biphenyl backbone: Two benzene rings connected by a single bond, with substitution at the 2-position of one ring and the 4'-position of the other.
  • Methoxy substituent: Enhances solubility and modulates electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)phenyl]pyrimidine

InChI

InChI=1S/C17H14N2O/c1-20-14-9-7-13(8-10-14)15-5-2-3-6-16(15)17-18-11-4-12-19-17/h2-12H,1H3

InChI Key

KIUBGGKSFGZXKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Sequential Suzuki Couplings for Biphenyl Formation

Route 1: Two-Step Coupling

  • First Coupling : React 2-chloropyrimidine with 2-bromophenylboronic acid under Pd catalysis to form 2-(2-bromophenyl)pyrimidine .
    • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq.), dioxane/H₂O (3:1), 80°C, 12 h.
    • Yield : ~70% (estimated from analogous purine couplings).
  • Second Coupling : Couple 2-(2-bromophenyl)pyrimidine with 4-methoxyphenylboronic acid.
    • Conditions : PdCl₂(dppf) (3 mol%), K₂CO₃ (3 eq.), DMF/H₂O (4:1), 100°C, 24 h.
    • Yield : ~65% (based on biphenyl syntheses in).

Advantages : High regioselectivity; avoids competing side reactions.
Limitations : Requires isolation of intermediates, increasing purification steps.

Direct Coupling Using Preformed Biphenyl Boronic Acids

Route 2: One-Pot Synthesis

  • React 2-chloropyrimidine with 4'-methoxy-[1,1'-biphenyl]-2-ylboronic acid in a single step.
    • Boronic Acid Synthesis : Prepare via Suzuki coupling of 4-methoxyphenylboronic acid and 2-bromoiodobenzene.
    • Conditions for Pyrimidine Coupling : Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), K₃PO₄ (3 eq.), THF, 70°C, 18 h.
    • Yield : ~60% (extrapolated from similar arylations).

Advantages : Streamlined process; fewer intermediates.
Limitations : Limited commercial availability of biphenyl boronic acids.

Halogenation and Functional Group Interconversion

Bromination of Pyrimidine Precursors

Route 3: Late-Stage Bromination

  • Synthesize 2-phenylpyrimidine via Hantzsch condensation of benzaldehyde, ethyl acetoacetate, and urea.
  • Brominate at the ortho position using Br₂ in acetic acid.
    • Conditions : Br₂ (1.2 eq.), CH₃COOH, 50°C, 3 h.
    • Yield : ~85% (analogous to bromopyrimidines).
  • Perform Suzuki coupling with 4-methoxyphenylboronic acid (as in Route 1).

Advantages : Utilizes classic pyrimidine synthesis; scalable.
Limitations : Requires precise control over bromination regiochemistry.

Comparative Analysis of Methods

Method Key Steps Yield (%) Complexity Scalability
Sequential Suzuki Two couplings, isolation 65–70 Moderate High
One-Pot Suzuki Single coupling, boronic acid prep 60 High Moderate
Halogenation Pathway Hantzsch + bromination 50–60 Low High

Optimal Route : Sequential Suzuki couplings balance yield and practicality, leveraging well-established protocols.

Mechanistic Insights and Challenges

Palladium-Catalyzed Coupling Dynamics

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of 2-bromophenylpyrimidine, forming a Pd(II) intermediate.
  • Transmetalation : 4-Methoxyphenylboronic acid transfers to Pd(II), facilitated by base-mediated deprotonation.
  • Reductive Elimination : Pd(II) releases the biphenyl product, regenerating Pd⁰.

Side Reactions and Mitigation

  • Homocoupling : Minimized using excess boronic acid (1.5 eq.) and inert atmospheres.
  • Debromination : Suppressed by avoiding strongly reducing conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 2-(4’-Hydroxy-[1,1’-biphenyl]-2-yl)pyrimidine.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that derivatives of biphenyl compounds, including those with pyrimidine structures, can act as positive allosteric modulators of dopamine receptors. For instance, compounds structurally similar to 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine have shown potential in enhancing dopamine receptor activity, which is crucial for treating conditions like Parkinson's disease and schizophrenia .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrimidine derivatives. Compounds similar to this compound have demonstrated varying degrees of antibacterial and antifungal activities. For example, certain derivatives exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents .

Anticancer Properties

The structural features of pyrimidine compounds allow them to interact with various biological targets involved in cancer progression. Some studies have reported that biphenyl-pyrimidine derivatives can inhibit specific kinases related to tumor growth, making them promising candidates for cancer therapy .

Table 1: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeTarget Organism/EnzymeReference
This compoundDopamine receptor modulatorD1 receptor
Biphenyl-pyrimidine derivative AAntibacterialStaphylococcus aureus
Biphenyl-pyrimidine derivative BAnticancerc-KIT kinase

Case Study 1: Dopamine Modulation

A study focusing on the modulation of dopamine receptors demonstrated that biphenyl derivatives could significantly enhance the efficacy of dopamine in cellular assays. The results indicated a dose-dependent increase in receptor activation when tested alongside established dopamine agonists . This finding underscores the therapeutic potential of such compounds in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrimidine derivatives were synthesized and tested for their antimicrobial properties. The compounds were evaluated using agar diffusion methods against various bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the biphenyl and pyrimidine rings significantly influences physicochemical and biological properties.

Compound Name Substituent Position(s) Key Properties Reference
2-(3-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine 3-Methoxy on biphenyl Lower melting point (oil vs. solid), reduced crystallinity due to meta-substituent .
2-(5-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine 5-Methoxy on biphenyl Similar solubility to 4'-methoxy analog but altered NMR shifts (δ 3.85 ppm for -OCH₃) .
6-((4'-Methoxy-[1,1'-biphenyl]-3-yl)amino)pyrimidine-2,4-dione 4'-Methoxy, amino linkage Exhibits HIV reverse transcriptase inhibition (IC₅₀ = 0.8 µM) due to hydrogen-bonding interactions .

Key Observations :

  • 4'-Methoxy substitution optimizes electronic effects for biological activity (e.g., HIV inhibition) compared to 3- or 5-methoxy isomers .
  • Ortho-substitution (e.g., 2-position on biphenyl) enhances steric hindrance, affecting reaction yields in Pd-catalyzed couplings .

Functional Group Modifications

Functional groups on the pyrimidine ring or biphenyl scaffold alter reactivity and applications.

Compound Name Functional Group(s) Application/Property Reference
Ethyl 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-4-methylpyrimidine-5-carboxylate Ethyl ester, methyl group Intermediate in fungicide synthesis (e.g., boscalid analogs) .
5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine Heptyl and pentyloxy chains Liquid crystalline behavior (Tm = 133°C) due to alkyl chain flexibility .
3-Hydroxy-6-((4'-methoxy-[1,1'-biphenyl]-3-yl)amino)pyrimidine-2,4-dione Hydroxy and amino groups Selective inhibition of HIV-1 reverse transcriptase .

Key Observations :

  • Alkyl chains (e.g., heptyl) increase hydrophobicity, favoring agrochemical applications .
  • Carboxylate esters improve bioavailability and serve as precursors for active pharmaceutical ingredients .

Key Observations :

  • Pd-catalyzed methods dominate for biphenyl formation but require optimization to mitigate steric effects from ortho-substituents .
  • Photoredox approaches offer milder conditions but lower yields compared to traditional couplings .
Antiviral Activity :
  • Compounds like 6-((4'-methoxy-[1,1'-biphenyl]-3-yl)amino)pyrimidine-2,4-dione (11a) inhibit HIV-1 reverse transcriptase with sub-micromolar potency .
Agrochemical Use :
  • Boscalid, a structurally related fungicide (2-chloro-N-(4'-chlorobiphenyl)pyridinecarboxamide), highlights the importance of halogen and methoxy groups in pathogen targeting .
Material Science :
  • Alkyl-substituted derivatives (e.g., 5-heptyl-2-[4'-(pentyloxy)biphenyl]pyrimidine) exhibit liquid crystalline properties for optoelectronic devices .

Biological Activity

The compound 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine is a pyrimidine derivative that has attracted attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis and Structure

The synthesis of this compound generally involves the reaction of appropriate biphenyl derivatives with pyrimidine precursors. The methoxy group on the biphenyl moiety is crucial for enhancing the lipophilicity and bioavailability of the compound. The structural formula can be represented as follows:

C16H15N3O\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}

Anticancer Activity

Pyrimidines have been extensively studied for their anticancer properties. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines. In a study evaluating the efficacy of pyrimidine derivatives against human tumor cells, several compounds exhibited IC50 values below 1 µM against CDK2, a key regulator in cell cycle progression .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)TBDTBD
Compound AHeLa (cervical cancer)0.25
Compound BA549 (lung cancer)0.31

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been documented. Compounds structurally related to this compound have demonstrated activity against various bacterial strains. For example, certain pyrimidines showed effective inhibition of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD

Anti-inflammatory Properties

Pyrimidines are also recognized for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation . The presence of electron-donating groups like methoxy enhances this activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. Key factors include:

  • Substituents : The nature and position of substituents on the pyrimidine ring significantly affect potency.
  • Lipophilicity : Increased lipophilicity generally correlates with improved cellular uptake and bioavailability.
  • Electronic Effects : Electron-donating groups enhance biological activity by stabilizing reactive intermediates during metabolic processes.

Case Study 1: Anticancer Evaluation

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxic effects compared to those without such modifications.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various pyrimidine derivatives against common pathogens. The results showed that compounds similar to this compound had lower MIC values compared to traditional antibiotics such as tetracycline.

Q & A

What are the optimal synthetic routes for preparing 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine, and what factors influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to assemble the biphenyl moiety. For example, palladium-catalyzed coupling of 2-pyrimidinyl boronic acid with a 4'-methoxy-substituted aryl halide is a common approach . Nickel or cobalt catalysts (e.g., NiCl₂(dme)/PCy₃) can also be employed for sp²-sp² coupling under milder conditions, achieving yields up to 63% as demonstrated in analogous biphenyl-pyridine syntheses . Key factors affecting yield include:

  • Catalyst selection : Pd(PPh₃)₄ generally offers higher efficiency for electron-rich substrates.
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Reactions often proceed at 80–100°C for 12–24 hours.
  • Protecting groups : Methoxy groups may require protection during coupling to prevent side reactions.

How can researchers resolve contradictions in catalytic efficiency between palladium and nickel-based systems for biphenyl-pyrimidine synthesis?

Level: Advanced
Methodological Answer:
Discrepancies in catalytic performance arise from differences in metal electronegativity and ligand compatibility. To address this:

Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to compare oxidative addition/transmetallation steps. Pd catalysts favor electron-deficient aryl halides, while Ni systems tolerate steric bulk .

Ligand screening : Bulky ligands like PCy₃ improve Ni stability but may hinder Pd coordination.

Substrate scope testing : Validate with electron-rich (e.g., 4'-methoxy) and electron-poor aryl halides. Ni systems often show superior performance for hindered substrates .

Yield optimization : Adjust catalyst loading (1–5 mol%) and additive use (e.g., K₂CO₃ vs. CsF).

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming regiochemistry. For example, the methoxy proton resonates as a singlet at δ 3.77–3.90 ppm, while biphenyl protons appear as multiplets between δ 6.71–8.62 ppm .
  • HRMS : Validates molecular weight (expected [M+H]⁺ ≈ 311.13) and detects impurities.
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min).
  • X-ray crystallography : Resolves ambiguity in solid-state conformation, though crystallization may require slow evaporation from EtOAc/hexane mixtures.

How can researchers design assays to evaluate the biological activity of this compound against viral enzymes?

Level: Advanced
Methodological Answer:
Given structural similarity to HIV reverse transcriptase inhibitors (e.g., 3-hydroxypyrimidinediones ), target-specific assays include:

Enzyme inhibition :

  • RNase H activity : Use fluorescently labeled RNA-DNA hybrids (e.g., FAM-dT20/dA20) and measure fluorescence quenching upon cleavage inhibition.
  • IC₅₀ determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., Raltegravir).

Cellular assays :

  • Antiviral efficacy : Infect TZM-bl cells with HIV-1 NL4-3 and quantify luciferase activity post-treatment.
  • Cytotoxicity : MTT assays on HEK293 cells to calculate selectivity indices (CC₅₀/IC₅₀).

What computational strategies are recommended to model interactions between this compound and biological targets?

Level: Advanced
Methodological Answer:

Docking simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses in viral enzyme active sites (e.g., HIV RNase H). Key parameters:

  • Grid box : Centered on Mg²⁺ cofactors (coordinates from PDB: 3LP2).
  • Flexible residues : Include catalytic residues (D443, E478, D549).

MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond occupancy.

QSAR modeling : Corrogate substituent effects (e.g., methoxy position) using descriptors like logP and polar surface area.

How can researchers address solubility challenges in in vitro studies of this compound?

Level: Basic
Methodological Answer:

  • Solvent selection : Start with DMSO stock solutions (10 mM), diluted in assay buffer (≤1% DMSO final).
  • Co-solvents : Add β-cyclodextrin (5% w/v) or Tween-80 (0.1%) to improve aqueous solubility.
  • pH adjustment : Use phosphate buffer (pH 7.4) or citrate (pH 5.0) to exploit ionization of the pyrimidine ring.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation.

What strategies mitigate oxidative degradation during storage of this compound?

Level: Advanced
Methodological Answer:

  • Storage conditions : Argon-sealed vials at –20°C in amber glass to prevent photodegradation.
  • Antioxidants : Add 0.01% BHT or ascorbic acid to solid samples.
  • Lyophilization : Freeze-dry in trehalose matrix (5:1 excipient:compound ratio) for long-term stability.
  • Quality monitoring : Track degradation via UPLC-UV at 254 nm; degradation products typically elute earlier (hydrophilic byproducts).

How does the electronic nature of the methoxy group influence the compound’s reactivity in further functionalization?

Level: Advanced
Methodological Answer:
The 4'-methoxy group is electron-donating, activating the biphenyl ring toward electrophilic substitution but deactivating toward nucleophilic attacks. For functionalization:

Electrophilic substitution : Nitration occurs preferentially at the 3-position of the methoxy-bearing ring (directed by resonance).

Cross-coupling : Suzuki reactions at the pyrimidine 5-position require deprotonation with LDA to enhance boronic acid coupling efficiency.

Demethylation : Use BBr₃ in DCM (0°C, 2 h) to convert methoxy to hydroxyl for subsequent conjugation (e.g., PEGylation).

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